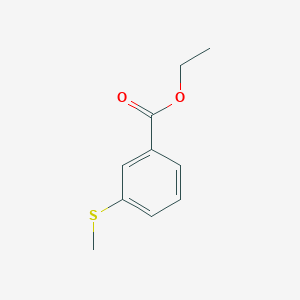

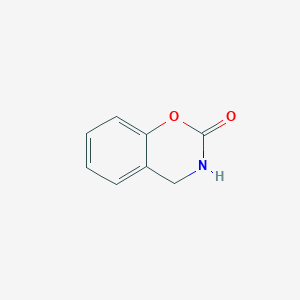

3,4-Dihydro-1,3-benzoxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

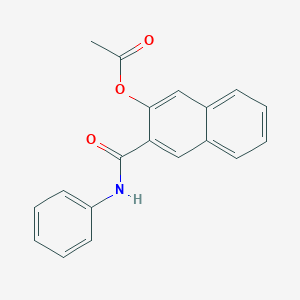

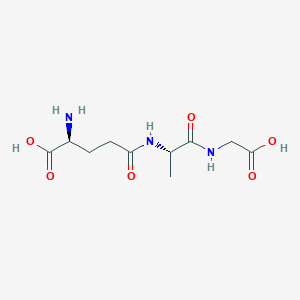

3,4-Dihydro-1,3-benzoxazin-2-one (DBO) is a natural product derived from the metabolism of certain plant species, including maize, wheat, and rye. It is a member of the benzoxazinone family, which is a class of compounds known for their herbicidal, insecticidal, and fungicidal properties. DBO has been studied extensively in recent years due to its potential as a bioherbicide, as well as its potential for use in the development of new drugs and agrochemicals.

Scientific Research Applications

Bioactivity and Ecological Role

3,4-Dihydro-1,3-benzoxazin-2-one and its derivatives are noted for their extensive range of biological activities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. They are also of interest in the development of natural herbicide models and pharmaceuticals. The ecological behavior of benzoxazinone-producing plants and the role of their degradation products in chemical defense mechanisms have been increasingly studied (Macias et al., 2009).

Synthesis and Chemical Properties

The synthesis of 3,4-Dihydro-1,4-benzoxazin-2-one has been explored, providing insights into its reactivity and potential applications in various fields. The synthesis process and the chemical properties of these compounds are essential for understanding their practical applications (Zidar & Kikelj, 2008).

Applications Beyond Polybenzoxazines

3,4-Dihydro-1,3-2H-benzoxazines have uses beyond being monomers for polybenzoxazines. Their applications include the development of luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating their versatility in various industrial applications (Wattanathana et al., 2017).

Allelochemical Properties

The isolation and synthesis of allelochemicals from the Gramineae family, including compounds with a 1,4-benzoxazin-3(4H)-one skeleton, have shown significant biological properties. These include phytotoxic, antimicrobial, antifungal, and insecticidal properties. Such properties highlight their potential agronomic utility and importance in plant defense mechanisms (Macias et al., 2006).

Broad Biological Activity

3,4–Dihydro–2H–1,3–benzoxazines and their derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties. This makes them a significant class of compounds for pharmaceutical and medicinal research (El-Din, 2021).

Pharmaceutical Applications

Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been synthesized and tested for pharmacological activity, demonstrating the potential of these compounds in drug development. Their structure-activity relationships are crucial for understanding their effectiveness in medical applications (De Marchi et al., 1971).

Mechanism of Action

Target of Action

It’s known that this compound is used as a substrate in oxidative dehydrogenative coupling reactions .

Mode of Action

3,4-Dihydro-1,3-benzoxazin-2-one undergoes an iron-catalyzed sp3 carbon–hydrogen bond functionalization . This process involves an oxidative dehydrogenative coupling reaction . A plausible one electron oxidation involved mechanism is proposed .

Biochemical Pathways

The biochemical pathways affected by this compound involve the construction of alkyl–aryl C (sp 3 )–C (sp 2) bonds . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . The C (sp3)-OO bond was constructed efficiently and could be further converted into C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C–P and C O bonds by late-stage functional group transformations .

Pharmacokinetics

The compound is known to be used in the synthesis of a range of biologically important alkylated benzoxazinone peroxides .

Result of Action

The result of the action of this compound is the synthesis of a range of biologically important alkylated benzoxazinone peroxides . These peroxides are synthesized in high yield with a good functional group tolerance .

Action Environment

The action of this compound is influenced by the reaction conditions. The experiments were performed under mild reaction conditions . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .

Future Directions

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-1,3-benzoxazin-2-one has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo sp3-C–H peroxidation under mild and simple catalyst-free reaction conditions . This process results in the synthesis of biologically important alkylated benzoxazinone peroxides .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with human DNA topoisomerase I . This enzyme is crucial for solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with human DNA topoisomerase I . It has been found to inhibit this enzyme, preventing enzyme-substrate binding . This inhibition is achieved through the construction of a C(sp3)-OO bond, which can be further converted into various other bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been used as a substrate in an oxidative dehydrogenative coupling reaction . This reaction was performed under mild conditions, indicating the stability of the compound .

Metabolic Pathways

This compound is involved in the benzoxazinoid biosynthetic pathway . This pathway involves several enzymes and cofactors, and leads to the storage of DI(M)BOA as glucoside conjugates .

properties

IUPAC Name |

3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYREISBUILOLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920818 |

Source

|

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-85-5 |

Source

|

| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.